PF-06263276

描述

PF-06263276 是一种强效且选择性的 Janus 激酶 1、2、3 和酪氨酸激酶 2 抑制剂。它主要用于治疗慢性斑块状银屑病。 该化合物以其可以通过局部和吸入两种方式递送而著称,使其适用于治疗肺部和皮肤的炎症性疾病 .

科学研究应用

PF-06263276 具有广泛的科学研究应用,包括:

化学: 用作研究 Janus 激酶抑制的模型化合物。

生物学: 用于研究以了解 Janus 激酶在细胞过程中的作用。

医学: 研究其治疗慢性斑块状银屑病和其他炎症性疾病的潜力。

作用机制

PF-06263276 通过抑制 Janus 激酶 1、2、3 和酪氨酸激酶 2 的活性发挥作用。这些酶在调节免疫反应和炎症的信号通路中起着至关重要的作用。 通过抑制这些酶,this compound 降低了促炎细胞因子的活性,从而减轻炎症性疾病的症状 .

生化分析

Biochemical Properties

PF-06263276 plays a significant role in biochemical reactions by inhibiting the activity of Janus kinases (JAK1, JAK2, JAK3, and TYK2). The inhibition constants (IC50) for these kinases are 2.2 nM, 23.1 nM, 59.9 nM, and 29.7 nM, respectively . By inhibiting these kinases, this compound interferes with the JAK-STAT signaling pathway, which is crucial for the regulation of immune responses and inflammation. The compound interacts with the ATP-binding sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling molecules .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In immune cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation. The compound also affects cell signaling pathways, such as the JAK-STAT pathway, leading to altered gene expression and cellular metabolism. By modulating these pathways, this compound can influence cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding sites of JAK kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation and activation of STAT proteins, which are critical for the transcription of genes involved in immune responses and inflammation. Additionally, this compound may also interact with other biomolecules, such as cytokine receptors, further modulating the immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, such as hepatotoxicity and immunosuppression. These threshold effects highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450. These interactions can affect the metabolic flux and levels of metabolites, potentially influencing the overall metabolic profile of the organism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that are excreted from the body .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. The compound’s distribution can also be influenced by its physicochemical properties, such as solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby modulating the activity of JAK kinases and other biomolecules involved in immune responses and inflammation .

准备方法

合成路线和反应条件

PF-06263276 的合成涉及多个步骤,包括使用无水溶剂和在氮气气氛下进行的反应。薄层色谱用于监测反应,硅胶柱色谱用于纯化。 质子核磁共振谱和质谱记录用于确认该化合物的结构和纯度 .

工业生产方法

This compound 的工业生产方法旨在确保高纯度和高产率。该工艺涉及使用优化的反应条件和大规模合成以及纯化技术来达到所需的质量。 高效液相色谱用于确保该化合物的纯度超过 95% .

化学反应分析

反应类型

PF-06263276 经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢。

还原: 该反应涉及添加氢气或去除氧气。

取代: 该反应涉及用另一个原子或原子团取代一个原子或原子团。

常用试剂和条件

这些反应中常用的试剂包括用于氧化的高锰酸钾和用于薄层色谱可视化的氯铂酸。 这些反应通常在受控条件下进行,以确保期望的结果 .

形成的主要产物

这些反应形成的主要产物是中间体,它们进一步加工以得到最终化合物 this compound。 每个步骤都经过仔细监控,以确保中间体的正确结构和纯度 .

相似化合物的比较

类似化合物

托法替尼柠檬酸盐: 另一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。

鲁索利替尼: 一种用于治疗骨髓纤维化和真性红细胞增多症的 Janus 激酶抑制剂。

巴瑞替尼: 一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。

PF-06263276 的独特性

This compound 的独特性在于其可以通过局部和吸入两种方式递送,使其能够用于治疗各种炎症性疾病。 它对多种 Janus 激酶的选择性也使其区别于其他可能只针对一种或两种酶的抑制剂 .

属性

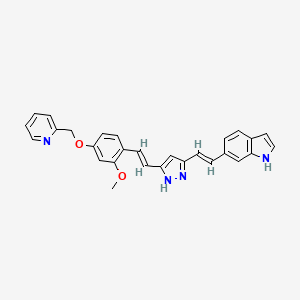

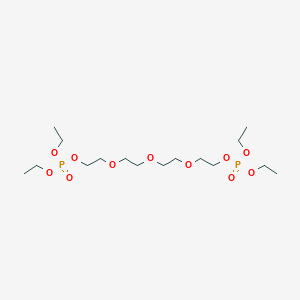

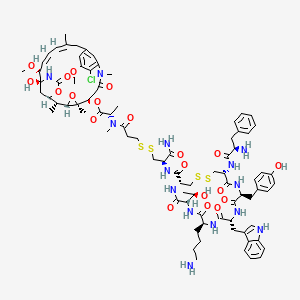

IUPAC Name |

[2-[6-(2-ethyl-5-fluoro-4-hydroxyphenyl)-1H-indazol-3-yl]-3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl]-(5-piperidin-1-ylpyrazin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31FN8O2/c1-2-18-13-27(41)22(32)14-21(18)19-6-7-20-24(12-19)37-38-29(20)30-35-23-8-11-40(17-26(23)36-30)31(42)25-15-34-28(16-33-25)39-9-4-3-5-10-39/h6-7,12-16,41H,2-5,8-11,17H2,1H3,(H,35,36)(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJGNPSZQSWJCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1C2=CC3=C(C=C2)C(=NN3)C4=NC5=C(N4)CN(CC5)C(=O)C6=CN=C(C=N6)N7CCCCC7)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31FN8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421502-62-6 | |

| Record name | PF-06263276 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421502626 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-06263276 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86YZ7HCC8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes PF-06263276 a unique Janus Kinase (JAK) inhibitor?

A1: Unlike many JAK inhibitors that primarily target the ATP binding site, this compound exhibits a type 1.5 binding mode, meaning it interacts with the JAK enzyme both at and beyond the ATP binding site. [] This unique binding mode was identified through structure-based computational methods, potentially contributing to its potency and selectivity as a pan-JAK inhibitor. []

Q2: What therapeutic areas are being explored for this compound, and why?

A2: this compound is being investigated for its potential in treating inflammatory diseases, particularly those affecting the lungs and skin. [] This is driven by its classification as a pan-JAK inhibitor, meaning it can block the activity of all four JAK family members (JAK1, JAK2, JAK3, and TYK2). [] Since JAK-STAT signaling pathways are heavily implicated in inflammatory and immune responses, inhibiting these pathways could offer therapeutic benefits for such conditions. []

Q3: How does the structure of this compound support its intended delivery routes?

A3: this compound was specifically designed for inhaled and topical delivery, which is reflected in its structure. [] While the specific structural features contributing to this are not detailed in the provided abstracts, it is likely that factors like molecular weight, lipophilicity, and solubility were carefully optimized during the drug development process to enable these delivery methods.

Q4: What is the significance of this compound reaching clinical studies?

A4: The advancement of this compound into clinical studies [] is a significant milestone. It demonstrates that the compound has cleared initial hurdles related to safety and efficacy in preclinical testing, allowing for further investigation in humans. Clinical trials will provide crucial data on its effectiveness, safety profile, and potential as a novel treatment option for inflammatory diseases.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

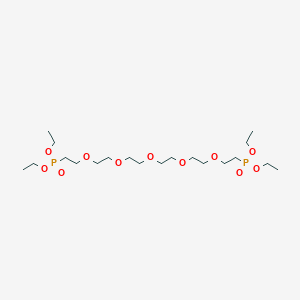

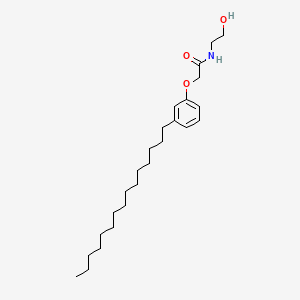

![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)

![2-[4-[[7-(diethylamino)-4-hydroxy-2-oxochromen-3-yl]methylideneamino]phenyl]-N'-(1,2,3,4-tetrahydroacridin-9-yl)acetohydrazide](/img/structure/B609886.png)